N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired transformation. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide include:
- N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the piperazine ring, fluorophenyl group, and benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-4-24-11-13-25(14-12-24)22(27)16-26(19-8-6-18(23)7-9-19)31(28,29)21-15-17(2)5-10-20(21)30-3/h5-10,15H,4,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTVYTIXUKQBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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